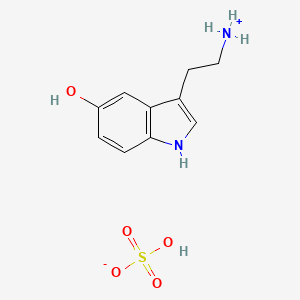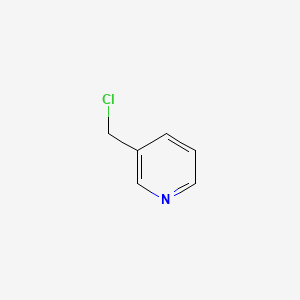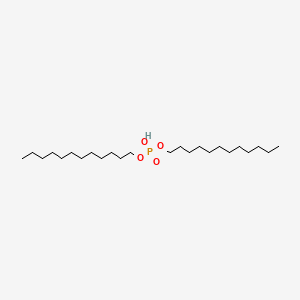
Ferric acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric acetate, also known as this compound, is a coordination complex with the chemical formula Fe(C₂H₃O₂)₃. It is typically observed as a brownish-red deliquescent mass or a reddish-brown solution. This compound is widely used in various fields due to its interesting properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric acetate is commonly synthesized by reacting iron(3+) oxide with acetic acid. The reaction typically proceeds as follows:
Fe2O3+6CH3COOH→2Fe(C2H3O2)3+3H2O
This reaction is often carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, iron(3+) acetate can be produced by treating aqueous solutions of iron(3+) sources with acetate salts. A typical precursor is freshly precipitated iron oxide/hydroxide, which is halide-free .
Chemical Reactions Analysis
Types of Reactions: Ferric acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The terminal aqua ligands on the trimetallic framework can be substituted with other ligands, such as pyridine and dimethylformamide.
Reduction Reactions: Reduction of the cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers.
Common Reagents and Conditions:
Substitution Reactions: Pyridine, dimethylformamide.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Various substituted iron(3+) acetate complexes.
Reduction Reactions: Mixed-valence iron complexes.
Scientific Research Applications
Ferric acetate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of iron(3+) acetate involves its ability to coordinate with various ligands and participate in redox reactions. The iron centers in the compound can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron centers .
Comparison with Similar Compounds
Ferric acetate can be compared with other metal acetates, such as:
- Chromium(3+) acetate
- Ruthenium(3+) acetate
- Vanadium(3+) acetate
- Manganese(3+) acetate
- Rhodium(3+) acetate
Uniqueness: this compound is unique due to its specific coordination chemistry and its ability to form mixed-valence complexes. This property is not commonly observed in other metal acetates, making it particularly valuable in certain catalytic applications .
Properties
CAS No. |
2140-52-5 |
|---|---|
Molecular Formula |
C4H8FeO4 |
Molecular Weight |
175.95 g/mol |
IUPAC Name |
acetic acid;iron |
InChI |
InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
MCDLETWIOVSGJT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3] |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Fe] |
Synonyms |
ferric acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)




